molecular formula C10H18N2O2 B3324251 Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1817790-73-0

Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B3324251
CAS No.: 1817790-73-0
M. Wt: 198.26 g/mol
InChI Key: MVDURHAWUZLLLY-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[211]hexane core, which provides a rigid and compact framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, where photochemistry is employed to create new bicyclic structures. This reaction can be initiated by irradiating the starting materials with ultraviolet light, leading to the formation of the desired bicyclo[2.1.1]hexane core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of photochemical synthesis and subsequent purification steps, such as chromatography or recrystallization, are likely employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting or modulating their activity. The amino group can form hydrogen bonds, while the carboxylate ester can participate in hydrophobic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • 2-Azabicyclo[2.1.1]hexane-2-carboxylic acid, 5-amino-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate ester. This combination provides a balance of rigidity and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDURHAWUZLLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-80-2
Record name rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Reactant of Route 6
Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

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